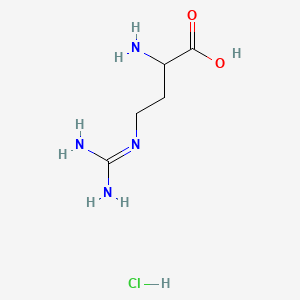L-2-amino-4-guanidinobutyric acid hydrochloride
CAS No.:
Cat. No.: VC20420831
Molecular Formula: C5H13ClN4O2
Molecular Weight: 196.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H13ClN4O2 |
|---|---|
| Molecular Weight | 196.63 g/mol |
| IUPAC Name | 2-amino-4-(diaminomethylideneamino)butanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C5H12N4O2.ClH/c6-3(4(10)11)1-2-9-5(7)8;/h3H,1-2,6H2,(H,10,11)(H4,7,8,9);1H |
| Standard InChI Key | MGWGTDCOSWKYIL-UHFFFAOYSA-N |
| Canonical SMILES | C(CN=C(N)N)C(C(=O)O)N.Cl |
Introduction
Chemical Identification and Structural Characteristics
Nomenclature and Synonyms
L-2-Amino-4-guanidinobutyric acid hydrochloride is systematically named (2S)-2-amino-4-(diaminomethylideneamino)butanoic acid hydrochloride, reflecting its stereochemistry and functional groups . Common synonyms include L-norarginine hydrochloride, α-amino-γ-guanidinobutyric acid hydrochloride, and 2-amino-4-[(aminoiminomethyl)amino]butanoic acid hydrochloride . The compound is registered under two CAS numbers: 2978-24-7 (hydrochloride salt) and 1483-00-7 (enantiomeric form), highlighting variations in salt forms and stereochemical configurations .
Molecular Structure and Formula
The molecular structure features a four-carbon backbone with an amino group at the second carbon and a guanidine group at the fourth position, protonated as a hydrochloride salt (Figure 1) . The SMILES notation (C(CN=C(N)N)[C@@H](C(=O)O)N.Cl) and InChIKey (MGWGTDCOSWKYIL-DFWYDOINSA-N) provide precise descriptors for its stereochemistry and bonding .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₁₃ClN₄O₂ | |
| Molar Mass | 196.63 g/mol | |
| Density | 1.56 g/cm³ | |
| Hydrogen Bond Donors | 5 | |
| Hydrogen Bond Acceptors | 4 |
Synthesis and Production
Industrial synthesis of L-2-amino-4-guanidinobutyric acid hydrochloride typically involves:
-
Chemical Condensation: Reacting γ-aminobutyric acid (GABA) with cyanamide under acidic conditions to introduce the guanidine group .
-
Chiral Resolution: Isolating the L-enantiomer via chromatography or enzymatic methods to ensure stereochemical purity .
-
Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride form, enhancing stability and solubility .
Production challenges include minimizing racemization during guanidinylation and optimizing yield through pH-controlled crystallization .
Physicochemical Properties
The compound exists as a white crystalline powder with a density of 1.56 g/cm³ . Its solubility profile includes high solubility in water (>50 mg/mL) and polar solvents like methanol, attributed to ionic interactions from the hydrochloride moiety . Thermal stability data remain limited, though the boiling point is estimated at >300°C based on analogous guanidine derivatives .
Biological Activities and Mechanisms
Nitric Oxide Synthase (NOS) Inhibition
As a structural analog of arginine, L-2-amino-4-guanidinobutyric acid hydrochloride competitively inhibits nitric oxide synthase (NOS), reducing nitric oxide (NO) production . This activity is critical in studying conditions like hypertension and neurodegenerative diseases, where aberrant NO signaling plays a role .
Insulin Sensitivity Modulation
Preliminary studies suggest the compound enhances insulin receptor substrate-1 (IRS-1) phosphorylation, potentiating glucose uptake in adipocytes . This mechanism parallels arginine’s role in metabolic regulation but with prolonged efficacy due to reduced catabolism .
Neuroprotective Effects
The guanidine group chelates redox-active metals (e.g., Fe²⁺), mitigating oxidative stress in neuronal cells . In vitro models demonstrate reduced apoptosis in cortical neurons exposed to amyloid-β peptides, implicating potential therapeutic applications in Alzheimer’s disease .
Applications in Research and Industry
Table 2: Key Applications
Comparative Analysis with Related Compounds
Table 3: Comparison with Arginine and Norarginine
| Property | L-2-Amino-4-Guanidinobutyric Acid HCl | L-Arginine | L-Norarginine |
|---|---|---|---|
| Molecular Formula | C₅H₁₃ClN₄O₂ | C₆H₁₄N₄O₂ | C₅H₁₂N₄O₂ |
| Molar Mass (g/mol) | 196.63 | 174.20 | 160.17 |
| Key Functional Group | Guanidine + Hydrochloride | Guanidine | Guanidine |
| NOS Inhibition | High | Moderate | High |
Future Research Directions
-
Clinical Translation: Validate neuroprotective effects in vivo using transgenic Alzheimer’s models.
-
Synthetic Optimization: Develop enantioselective synthesis routes to improve yield.
-
Mechanistic Studies: Elucidate interactions with insulin signaling pathways at the atomic level.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume